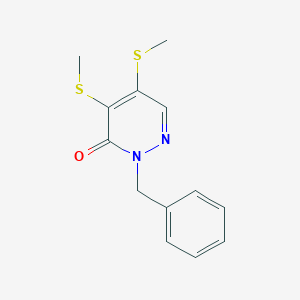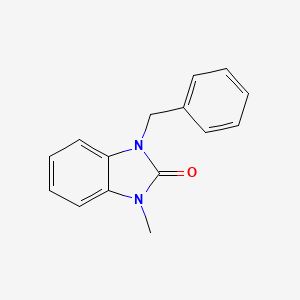
1-benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as BMD, and it is a white crystalline powder that is soluble in organic solvents. In
作用机制
The mechanism of action of 1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one involves the inhibition of tubulin polymerization, which is essential for cell division. BMD binds to the colchicine site on tubulin, preventing the formation of microtubules and causing cell cycle arrest. This mechanism of action has been shown to be effective in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. BMD has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, BMD has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of using 1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its high potency and selectivity towards cancer cells. BMD has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using BMD in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one. One potential direction is the optimization of the synthesis method to increase the yield and purity of BMD. Additionally, further studies are needed to explore the potential applications of BMD in the treatment of various inflammatory disorders. Finally, the development of new analogs of BMD with improved solubility and potency could lead to the development of more effective cancer therapies.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. The synthesis method has been optimized to produce high yields of BMD with high purity. BMD has been shown to have a unique mechanism of action, inducing apoptosis in cancer cells by inhibiting tubulin polymerization. BMD has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Although BMD has some limitations in lab experiments, its potential applications in cancer therapy and the treatment of inflammatory disorders make it an exciting area of research.
合成方法
The synthesis of 1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one involves the reaction of o-phenylenediamine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a cyclization reaction. This synthesis method has been optimized to produce high yields of BMD with high purity.
科学研究应用
1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of BMD is in the development of new drugs for the treatment of cancer. Studies have shown that BMD can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-benzyl-3-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-16-13-9-5-6-10-14(13)17(15(16)18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGDTHJKFZDCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

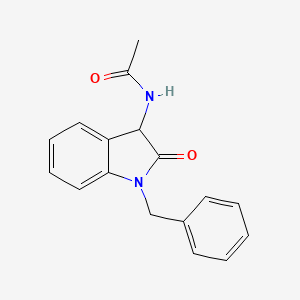
![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)

![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
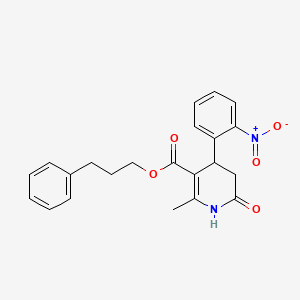
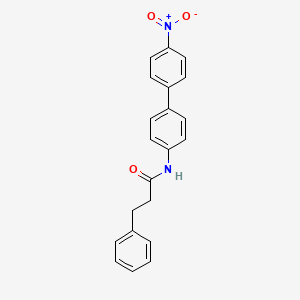

![4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)
